molecular formula C34H41N5O8S B079615 Dihydroergotoxine CAS No. 11032-41-0

Dihydroergotoxine

Cat. No.: B079615
CAS No.: 11032-41-0
M. Wt: 679.8 g/mol
InChI Key: ADYPXRFPBQGGAH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of dihydroergotoxine involves the hydrogenation of ergot alkaloids. The process typically includes the reduction of ergocristine, ergocornine, α-ergocryptine, and β-ergocryptine under hydrogen gas in the presence of a catalyst such as palladium on carbon .

Industrial Production Methods: Industrial production of this compound involves the large-scale hydrogenation of the aforementioned ergot alkaloids. The process is carried out in a controlled environment to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Dihydroergotoxine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: More hydrogenated forms of the compound.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Dihydroergotoxine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Dihydroergotoxine is unique among ergot alkaloids due to its specific combination of dihydro derivatives. Similar compounds include:

  • Dihydroergocornine
  • Dihydroergocristine
  • Dihydroergocryptine
  • Ergoloid mesylates

Compared to these compounds, this compound has a broader range of therapeutic applications and a unique mechanism of action that involves multiple neurotransmitter systems .

Biological Activity

Dihydroergotoxine, a derivative of ergot alkaloids, is primarily utilized in the treatment of cognitive impairments associated with aging and vascular dementia. This compound exhibits various biological activities, particularly through its interaction with neurotransmitter systems. This article delves into the pharmacological properties, mechanisms of action, clinical studies, and potential therapeutic applications of this compound.

This compound functions mainly as an agonist at the D(2) dopamine receptors in humans, which are G-protein coupled receptors that inhibit adenylyl cyclase activity. This interaction is crucial for modulating dopaminergic signaling pathways, which are implicated in cognitive functions and motor control . The compound's pharmacological profile suggests potential benefits in enhancing memory and cognitive performance, particularly in elderly populations experiencing age-related cognitive decline.

Indications

This compound is indicated for:

  • Cognitive impairment : Particularly in conditions like vascular dementia.
  • Neurosensorial impairment : As part of symptomatic treatment strategies for elderly patients .

Case Studies

  • Double-Blind Study on Cognitive Impairment :
    A controlled study involving high doses of this compound mesylate demonstrated significant improvements in short-term memory function among participants with mild cognitive impairment. The results indicated that higher dosages could enhance cognitive performance effectively .
  • Traditional Chinese Medicine Integration :
    In a study combining this compound with traditional Chinese herbal medicines for vascular dementia, the treatment group exhibited notable improvements compared to controls. The combination therapy highlighted the potential synergistic effects of this compound when used alongside herbal treatments .

Pharmacokinetics

The bioavailability and pharmacokinetic profile of this compound have been investigated through various studies. A notable cross-over study revealed that the compound has a bioavailability of approximately 50% when administered orally. Its pharmacokinetic parameters include:

  • Absorption : Rapid absorption post-administration.
  • Half-life : Approximately 3-4 hours.
  • Metabolism : Primarily hepatic with biliary excretion .

Adverse Effects and Contraindications

While generally well-tolerated, this compound can cause side effects such as:

  • Nausea
  • Dizziness
  • Hypotension
    In specific populations, such as those with cardiovascular diseases or hypersensitivity to ergot derivatives, caution is advised due to potential contraindications .

Comparative Analysis with Other Treatments

A comparative analysis between this compound and Ginkgo biloba extract showed differential effects on cognitive function. While both treatments aim to improve cognitive outcomes, this compound demonstrated more consistent results in enhancing memory performance in clinical settings .

TreatmentEfficacy on Cognitive FunctionNotable Side Effects
This compoundSignificant improvementNausea, dizziness
Ginkgo BilobaModerate improvementGastrointestinal upset

Properties

IUPAC Name

N-(7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYPXRFPBQGGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H41N5O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

679.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6190-39-2
Record name Dihydroergotamine mesilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.669
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dihydroergotoxine
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Dihydroergotoxine
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Dihydroergotoxine
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Dihydroergotoxine
Reactant of Route 6
Dihydroergotoxine

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